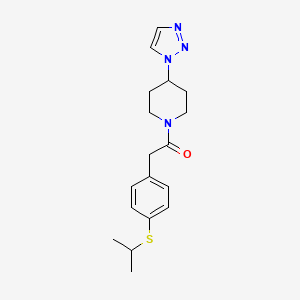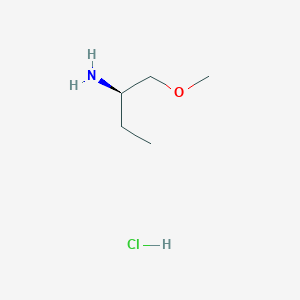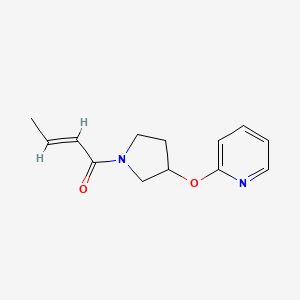
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a complex organic compound characterized by its unique structural features, including a triazole ring, a piperidine ring, and an isopropylthio phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring. One common approach is the Huisgen cycloaddition reaction, where an azide and an alkyne are reacted in the presence of a copper(I) catalyst to form the triazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions, and the isopropylthio phenyl group can be attached via thiol-ene coupling reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and alkyl halides can be used for substitution reactions.
Addition: Reagents like Grignard reagents and organolithium compounds can be employed for addition reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles or piperidines.
Addition: Formation of new carbon-carbon bonds.
Applications De Recherche Scientifique
This compound has shown promise in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.
Industry: Use in material science for the development of advanced polymers and coatings.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
1-(4-(1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone: Similar structure but with a different triazole isomer.
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-(ethylthio)phenyl)ethanone: Similar structure but with an ethylthio group instead of isopropylthio.
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-(phenylthio)phenyl)ethanone: Similar structure but with a phenylthio group.
Uniqueness: The presence of the isopropylthio group in this compound provides unique chemical and biological properties compared to similar compounds. This group can influence the compound's solubility, stability, and reactivity, making it distinct in its applications.
This comprehensive overview highlights the significance of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone in scientific research and its potential for various applications. Further studies and developments in this area could lead to new discoveries and advancements in multiple fields.
Propriétés
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c1-14(2)24-17-5-3-15(4-6-17)13-18(23)21-10-7-16(8-11-21)22-12-9-19-20-22/h3-6,9,12,14,16H,7-8,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXJSEZZPHWSRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2922351.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide](/img/structure/B2922352.png)
![N-(1-cyanocyclopentyl)-2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2922354.png)
![1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2922355.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3,4-difluorobenzamide](/img/structure/B2922358.png)


![2-[(2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetic acid](/img/structure/B2922364.png)





